![molecular formula C12H15BrO2S B13624833 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is a versatile chemical compound used in various scientific research fields. Its molecular formula is C12H15BrO2S, and it has a molecular weight of 303.2153 . This compound is known for its applications in organic synthesis and pharmaceutical development, making it an indispensable tool for scientists exploring new frontiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy and methoxyethylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The exact methods can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C12H15BrO2S |
|---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyloxy-2-(2-methoxyethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15BrO2S/c1-14-6-7-16-12-8-9(13)2-5-11(12)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
InChI Key |
YNUWJIKVWPBXOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=C(C=CC(=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


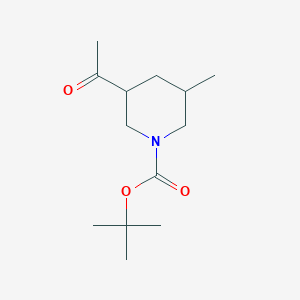
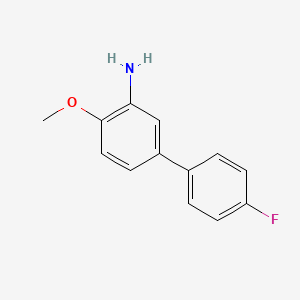
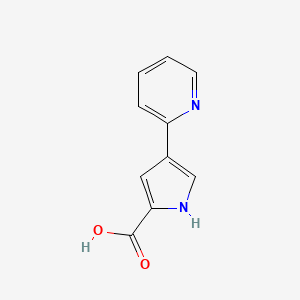
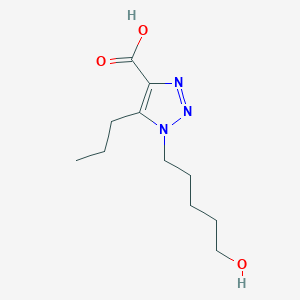
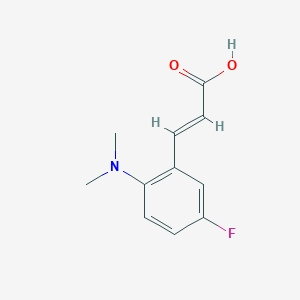
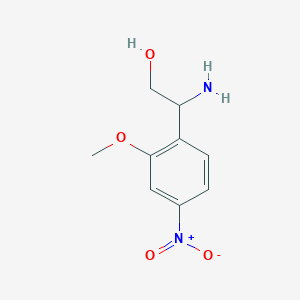
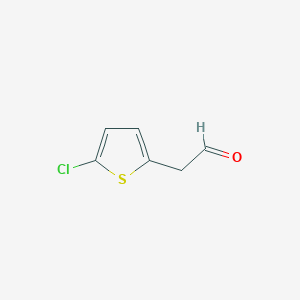

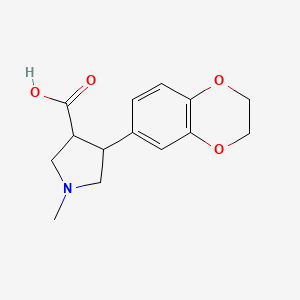
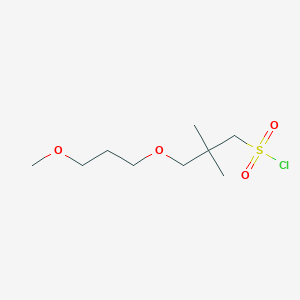
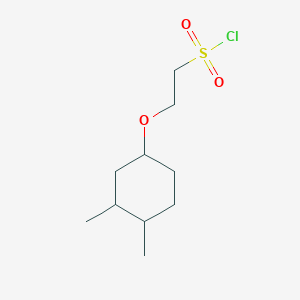

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
